

4-Oxononanoic acid enantioselectivity in biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Oxononanoic acid

CAS No.: 6064-52-4

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Experimental Data on Enantioselective Biotransformation

The key findings from recent research on the biotransformation of **4-oxononanoic acid** by yeast during alcoholic fermentation are summarized in the table below.

Aspect	Experimental Findings
Precursor Identified	4-Oxononanoic acid was identified in Merlot and Cabernet Sauvignon grape musts [1] [2].
Concentration in Must	Ranged from trace amounts to over 60 µg/L [1] [2].
Biotransformation Agent	<i>Saccharomyces cerevisiae</i> (yeast) during alcoholic fermentation [1].
Product Formed	γ-Nonalactone (a lactone with cooked fruit aroma) [1] [2].
Enantioselectivity	The biotransformation is (R)-enantioselective [1].

| **Enantiomer Ratio (Grape/Wine)** | Average **R/S ratio in grape**: 94:6 Average **R/S ratio in wine**: 65:35 [1]. || **Sensory Impact** | **Detection Threshold**: (R)-enantiomer: 66 µg/L; (S)-enantiomer: 35 µg/L [1]. |

Detailed Experimental Protocols

The following methodologies were used to obtain the data presented above.

- **Identification and Quantification of Precursor:**

- **Extraction:** Must samples were extracted using dichloromethane [1].
- **Analysis:** The extract was analyzed using **Gas Chromatography coupled to negative chemical ionization Mass Spectrometry (GC-NCI-MS)** to identify and quantify **4-oxononanoic acid** [1].

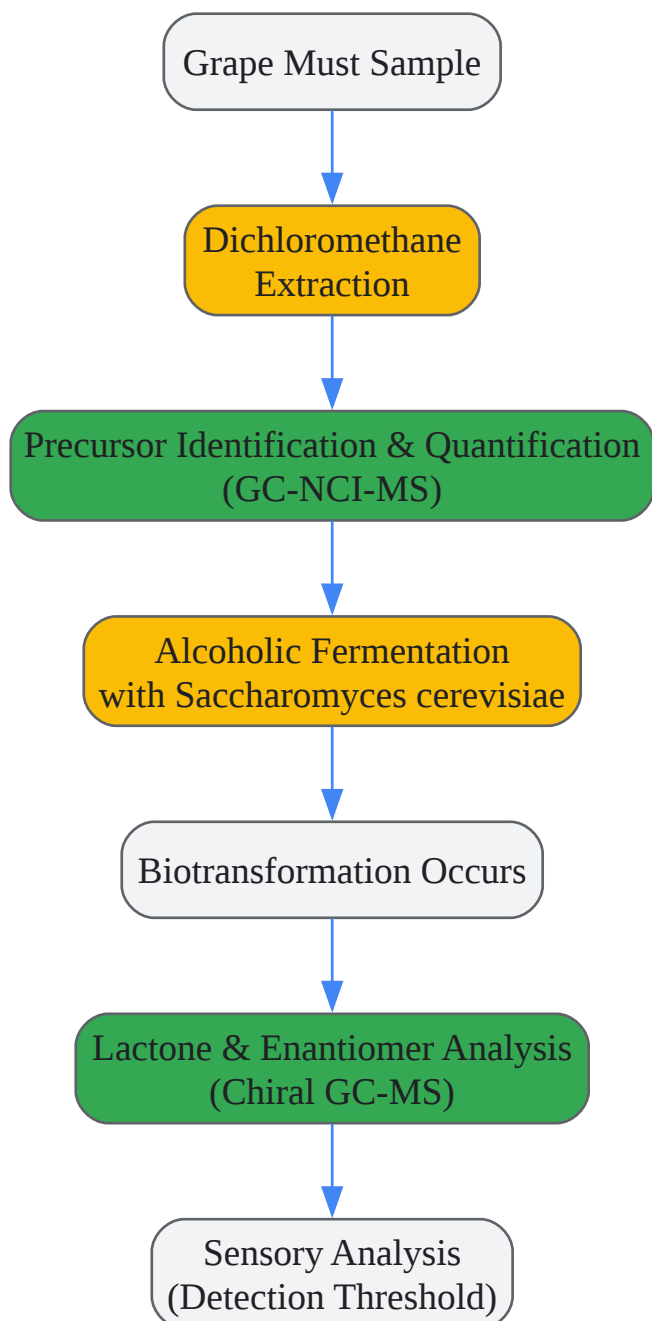
- **Demonstrating the Biotransformation:**

- **Labeled Tracer Experiment:** Researchers synthesized a stable isotope-labeled precursor, **d6-4-oxononanoic acid**, and added it to samples for fermentation [1].
- **Product Tracking:** The formation of **d6-γ-nonalactone** was tracked, confirming that the lactone was produced from the specific precursor added. A positive correlation was found between the amount of added d6-precursor and the d6-lactone formed [1] [2].

- **Assessing Enantioselectivity and Sensory Impact:**

- **Enantiomer Separation & Analysis:** Advanced chiral chromatography techniques were used to separate and measure the (R) and (S) enantiomers of γ-nonalactone in grape and wine samples [1].
- **Sensory Evaluation:** The **detection thresholds** for each enantiomer were determined through sensory analysis, revealing that the (S)-enantiomer has a more potent aroma (lower detection threshold) than the (R)-enantiomer [1].

The experimental workflow for these protocols can be visualized as follows:



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References

1. Aromatic Potential of Bordeaux Grape Cultivars: Identification and... [pubmed.ncbi.nlm.nih.gov]
2. Identification of γ -nonalactone precursor in Merlot and... [ives-openscience.eu]

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